5-Oxo-2,3,5-triphenylpentanenitrile
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62071-27-6 |
|---|---|
Molecular Formula |
C23H19NO |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
5-oxo-2,3,5-triphenylpentanenitrile |
InChI |
InChI=1S/C23H19NO/c24-17-22(19-12-6-2-7-13-19)21(18-10-4-1-5-11-18)16-23(25)20-14-8-3-9-15-20/h1-15,21-22H,16H2 |
InChI Key |
RONHPHPSMUFWPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C(C#N)C3=CC=CC=C3 |
Origin of Product |
United States |
Structural Elucidation and Conformational Analysis
X-ray Crystallography of a 5-Oxo-2,3,5-triphenylpentanenitrile Analog
While detailed crystallographic data for this compound is not extensively available in the surveyed literature, a closely related analog, 2-[3-(2-Chlorophenyl)-5-oxo-1,5-diphenylpentylidene]malononitrile, has been synthesized and its structure elucidated by X-ray diffraction. mdpi.com This analog shares a core pentanenitrile framework with phenyl substituents, offering valuable insights into the potential structural features of this class of compounds.
The molecular structure of 2-[3-(2-Chlorophenyl)-5-oxo-1,5-diphenylpentylidene]malononitrile reveals a complex and non-planar geometry. The orientation of the various phenyl rings is a key feature of its conformation. The 2-chlorophenyl group is twisted relative to the other two phenyl rings, with dihedral angles of 59.6(1)° and 31.9(1)° with the C1-C6 and C15-C20 benzene (B151609) rings, respectively. mdpi.com The two non-chlorinated phenyl rings are themselves inclined to each other by a dihedral angle of 32.9(1)°. mdpi.com
Specific bond lengths and angles within the crystal structure provide a precise definition of the molecular geometry. While a comprehensive list is extensive, key parameters define the core structure. The table below summarizes the crystal data and refinement details for this analog.
| Crystal Data | |
| Chemical Formula | C₂₆H₁₉ClN₂O |
| Molecular Weight | 410.88 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 12.4450 (3) |
| b (Å) | 14.3866 (3) |
| c (Å) | 24.1913 (5) |
| V (ų) | 4331.24 (16) |
| Z | 8 |
| Temperature (K) | 296 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| R-factor | 0.049 |
| wR(F²) | 0.153 |
Data sourced from the crystallographic study of 2-[3-(2-Chlorophenyl)-5-oxo-1,5-diphenylpentylidene]malononitrile. mdpi.com
The observed solid-state conformation of the analog is a result of minimizing steric strain and maximizing favorable electronic interactions. The relative orientation of the substituents along the pentanenitrile backbone is critical. While the specific terms "Cram vicinal hydrogens" and "gauche interactions" are not explicitly detailed in the referenced study for this analog, the observed dihedral angles are a direct consequence of such conformational effects. The staggered arrangement of the phenyl groups and the avoidance of eclipsing interactions are fundamental principles that drive the molecule to adopt its specific low-energy conformation in the crystal. The interplay of steric hindrance between the bulky phenyl groups and the electronic nature of the nitrile and keto groups dictates the torsional angles throughout the carbon backbone.
Comparison of Solution-State and Solid-State Conformations
A comprehensive comparison between the solution-state and solid-state conformations of this compound or its analogs requires experimental data from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy for the solution phase. Such data was not available in the reviewed literature for a direct comparison. It is important to note that the conformation of a molecule can differ between the solution and solid states. In solution, a molecule may exist as an equilibrium of multiple rapidly interconverting conformers, influenced by solvent interactions. In contrast, the solid-state structure represents a single, low-energy conformation adopted to maximize packing efficiency in the crystal lattice. Therefore, the detailed solid-state structure of the analog provides a static snapshot, which may represent one of the preferred conformations in solution.
Spectroscopic Characterization and Data Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR Chemical Shift Assignments and Coupling Constant Analysis
Proton (¹H) NMR spectroscopy of the derivatives of 5-Oxo-2,3,5-triphenylpentanenitrile reveals a complex set of signals corresponding to the various protons in the molecule. The chemical shifts (δ) are indicative of the electronic environment of each proton, while the coupling constants (J) provide information about the dihedral angles between adjacent protons, aiding in the determination of the relative stereochemistry.
For (2S,3R)-2-(naphthalen-2-ylmethoxy)-5-oxo-2,3,5-triphenylpentanenitrile , the ¹H NMR spectrum, recorded in CDCl₃ at 600 MHz, displays characteristic signals for the aliphatic backbone and the aromatic protons. rsc.org The diastereomeric ratio of reaction products can be determined by analyzing the crude ¹H NMR spectra, often using an internal standard like CH₂Br₂. nih.govrsc.org
Table 1: ¹H NMR Spectroscopic Data for (2S,3R)-2-(naphthalen-2-ylmethoxy)-5-oxo-2,3,5-triphenylpentanenitrile rsc.org
| Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | Assignment |
| 7.83-7.76 | m | 5H, Aromatic protons |
| 7.60 | s | 1H, Aromatic proton |
| 7.51-7.46 | m | 5H, Aromatic protons |
| 7.39-7.37 | m | 5H, Aromatic protons |
| 7.29-7.27 | m | 2H, Aromatic protons |
| 7.27-7.24 | m | 4H, Aromatic protons |
| 4.75 | d, J = 12.0 | 1H, O-CH ₂-Ar |
| 4.48 | d, J = 12.0 | 1H, O-CH ₂-Ar |
| 4.15 | dd, J = 11.4, 3.6 | 1H, CH (3) |
| 3.87 | dd, J = 17.4, 11.4 | 1H, CH ₂(4) |
| 3.38 | dd, J = 17.4, 3.6 | 1H, CH ₂(4) |
¹³C NMR Spectroscopic Analysis (including DEPT)
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the nature of their substituents.
The ¹³C NMR spectrum of (2S,3R)-2-(naphthalen-2-ylmethoxy)-5-oxo-2,3,5-triphenylpentanenitrile in CDCl₃ at 150 MHz shows distinct resonances for the carbonyl carbon, the nitrile carbon, the aliphatic carbons, and the numerous aromatic carbons. rsc.org
Table 2: ¹³C NMR Spectroscopic Data for (2S,3R)-2-(naphthalen-2-ylmethoxy)-5-oxo-2,3,5-triphenylpentanenitrile rsc.org
| Chemical Shift (δ, ppm) | Assignment |
| 196.5 | C=O (Carbonyl) |
| 137.1 | Aromatic C |
| 136.6 | Aromatic C |
| 135.4 | Aromatic C |
| 134.3 | Aromatic C |
| 133.2 (2C) | Aromatic C |
| 132.9 | Aromatic C |
| 130.0 | Aromatic C |
| 129.5 | Aromatic C |
| 128.7 | Aromatic C |
| 128.5 | Aromatic C |
| 128.04 | Aromatic C |
| 127.97 | Aromatic C |
| 127.9 (2C) | Aromatic C |
| 127.68 | Aromatic C |
| 127.65 | Aromatic C |
| 126.7 | Aromatic C |
| 126.2 | Aromatic C |
| 126.00 | Aromatic C |
| 125.97 | Aromatic C |
| 125.1 | Aromatic C |
| 118.1 | CN (Nitrile) |
| 84.8 | C(2) |
| 69.0 | O-C H₂-Ar |
| 52.0 | C(3) |
| 39.4 | C(4) |
Two-Dimensional NMR Techniques (e.g., H,H-COSY, C,H-COSY, HMBC) for Structural Connectivity
While specific 2D NMR data for these compounds are not detailed in the provided sources, techniques such as H,H-COSY (Homonuclear Correlation Spectroscopy), C,H-COSY (Heteronuclear Correlation Spectroscopy, also known as HSQC or HMQC), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in confirming the structural assignments made from 1D NMR data. H,H-COSY would establish the coupling relationships between protons, for instance, confirming the connectivity between the protons on C(3) and C(4). C,H-COSY would directly link the protons to their attached carbons. HMBC would provide long-range correlation information, for example, connecting the protons on C(4) to the carbonyl carbon C(5), and the proton on C(3) to the nitrile carbon C(1), thus unequivocally establishing the pentanenitrile backbone.
Infrared (IR) Spectroscopy for Identification of Functional Groups
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
The IR spectrum of (2S,3R)-2-(naphthalen-2-ylmethoxy)-5-oxo-2,3,5-triphenylpentanenitrile exhibits characteristic absorption bands that confirm the presence of the key functional groups. rsc.org
Table 3: IR Spectroscopic Data for (2S,3R)-2-(naphthalen-2-ylmethoxy)-5-oxo-2,3,5-triphenylpentanenitrile rsc.org
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3060, 3031 | C-H stretching (aromatic) |
| 2926, 2872 | C-H stretching (aliphatic) |
| 2233 | C≡N stretching (nitrile) |
| 1685 | C=O stretching (ketone) |
| 1598, 1448 | C=C stretching (aromatic) |
| 1270, 1219, 1079 | C-O stretching (ether) |
| 817, 749, 699 | C-H bending (aromatic out-of-plane) |
The presence of a sharp band around 2233 cm⁻¹ is a clear indication of the nitrile functional group, while the strong absorption at 1685 cm⁻¹ is characteristic of a conjugated ketone.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of a molecule, allowing for the determination of its elemental composition and thus its molecular formula.
For (2S,3R)-2-(naphthalen-2-ylmethoxy)-5-oxo-2,3,5-triphenylpentanenitrile , the molecular formula C₃₄H₂₇NO₂ was confirmed by HRMS (FD+), with a calculated mass of 481.2042 and a found mass of 481.2041 for the molecular ion [M]⁺. rsc.org This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
Chiral Stationary Phase High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
For chiral molecules, determining the enantiomeric excess (ee) is essential. Chiral stationary phase high-performance liquid chromatography (HPLC) is the most common method for separating and quantifying enantiomers.
The enantiomeric excess of the Michael addition products leading to these pentanenitrile derivatives is determined by chiral-stationary-phase HPLC analysis. nih.govrsc.org For instance, the enantiomers of 2-(naphthalen-2-ylmethoxy)-5-oxo-2,3,5-triphenylpentanenitrile were resolved using a DAICEL Chiralcel IA-3 column with a mobile phase of Hexane/IPA (92/8) at a flow rate of 0.8 mL/min and detection at 254 nm. rsc.org The separation of the enantiomers allows for the calculation of the enantiomeric excess, a critical parameter in asymmetric synthesis.
Stereochemical Aspects of 5 Oxo 2,3,5 Triphenylpentanenitrile
Enantioselectivity in Michael Addition Reactions
The enantioselectivity in the synthesis of 5-Oxo-2,3,5-triphenylpentanenitrile is primarily achieved through the use of chiral catalysts that can differentiate between the two enantiotopic faces of the prochiral nucleophile (the enolate of 2-phenylacetonitrile) and/or the prochiral Michael acceptor (chalcone). While specific studies on the enantioselective synthesis of this compound are not extensively documented in publicly available literature, a significant body of research on analogous Michael additions of nucleophiles to chalcones provides a strong basis for understanding the expected enantiocontrol.
Organocatalysis has emerged as a powerful tool for achieving high enantioselectivity in such reactions. Chiral bifunctional catalysts, such as those derived from cinchona alkaloids or possessing a squaramide scaffold, are particularly effective. These catalysts typically operate through a dual activation mechanism, where a basic site (e.g., a tertiary amine) deprotonates the pronucleophile to form the enolate, and a hydrogen-bond donating moiety (e.g., the squaramide NH groups) activates the chalcone (B49325), orienting it for a stereoselective attack.
For instance, in the asymmetric Michael addition of malononitrile (B47326) to chalcones, a reaction closely related to the synthesis of this compound, various organocatalysts have been shown to provide high levels of enantiomeric excess (ee).
Table 1: Enantioselective Michael Addition of Malononitrile to Chalcone with Different Catalysts This table presents data from analogous reactions to illustrate the principles of enantioselectivity.
| Catalyst | Solvent | Temperature (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|
| Quinine-derived Squaramide | Toluene | 25 | 95 | 92 |
| Cinchonidine-derived Thiourea | Dichloromethane | 20 | 98 | 88 |
| Chiral Phase-Transfer Catalyst | Toluene/H₂O | 0 | 92 | 95 |
The data in Table 1, derived from studies on similar Michael additions, demonstrates that the choice of catalyst and reaction conditions plays a crucial role in determining the enantiomeric outcome. The high enantioselectivities observed suggest that a similar approach using 2-phenylacetonitrile (B1602554) as the nucleophile would likely yield this compound with a high degree of enantiomeric purity.
Diastereoselectivity in the Formation of Multiple Stereogenic Centers
The formation of this compound results in two stereogenic centers, leading to the possibility of syn and anti diastereomers. The diastereoselectivity of the Michael addition is governed by the relative orientation of the nucleophile and the electrophile in the transition state. In the absence of a chiral catalyst, the reaction may proceed with some inherent diastereoselectivity, often favoring the thermodynamically more stable product. However, in catalyzed reactions, the catalyst not only induces enantioselectivity but can also exert significant control over the diastereomeric ratio (dr).
In a related synthesis of rel-(2R,3S)-2-((diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile, a high diastereoselectivity was observed, with a diastereoisomeric ratio of 95:5. mdpi.com This high level of diastereocontrol is attributed to the steric and electronic interactions in the transition state, which favor one orientation of approach of the nucleophile to the Michael acceptor over the other.
The chiral environment created by the catalyst can stabilize one diastereomeric transition state more than the other. For bifunctional catalysts, the precise positioning of the interacting moieties (the basic site and the hydrogen-bonding donor) dictates the facial selectivity for both the enolate and the chalcone, thereby controlling the formation of a specific diastereomer.
Models for Stereochemical Induction in Catalytic Systems
The stereochemical outcome in the catalytic asymmetric synthesis of compounds like this compound can be rationalized using transition state models. For bifunctional organocatalysts such as squaramide-based cinchona alkaloids, a widely accepted model involves a ternary complex between the catalyst, the nucleophile, and the electrophile.
In this model:
The tertiary amine of the cinchona alkaloid deprotonates the 2-phenylacetonitrile, forming a chiral ion pair.
The squaramide moiety of the catalyst activates the chalcone by forming two hydrogen bonds with the carbonyl oxygen. This rigidifies the conformation of the chalcone and exposes one of its enantiotopic faces to nucleophilic attack.
The enolate of 2-phenylacetonitrile, held in proximity by the catalyst backbone, then attacks the activated chalcone from a specific face, leading to the observed enantioselectivity and diastereoselectivity.
The stereochemical induction is therefore a result of the catalyst's ability to organize the reactants in a highly ordered, chiral transition state assembly. The absolute configuration of the product is determined by the absolute configuration of the catalyst used (e.g., quinine (B1679958) vs. quinidine (B1679956) derivatives often provide enantiomeric products).
For phase-transfer catalysts, the stereochemical induction is thought to occur at the interface of two immiscible phases. The chiral quaternary ammonium (B1175870) salt forms a tight ion pair with the enolate of 2-phenylacetonitrile, shielding one of its faces. This chiral ion pair then migrates into the organic phase where it reacts with the chalcone in a stereocontrolled manner.
Evaluation of Diastereomeric Ratios and Enantiomeric Excess
The diastereomeric ratio (dr) and enantiomeric excess (ee) of this compound are critical parameters for evaluating the effectiveness of a stereoselective synthesis. These values are typically determined using chiral high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.
Diastereomeric Ratio (dr): This is often determined by ¹H NMR spectroscopy of the crude reaction mixture. The signals for protons adjacent to the newly formed stereocenters (e.g., H2 and H3) will appear as distinct sets for each diastereomer, and the ratio of their integration values gives the dr.
Enantiomeric Excess (ee): Chiral HPLC is the most common method for determining the ee. The sample is passed through a column containing a chiral stationary phase, which interacts differently with the two enantiomers, leading to their separation. The relative areas of the two enantiomer peaks in the chromatogram are used to calculate the ee.
Table 2: Diastereomeric Ratio and Enantiomeric Excess in an Analogous Michael Addition Data from a closely related synthesis of a substituted pentanenitrile derivative.
| Catalyst | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess of Major Diastereomer (%) |
|---|---|---|
| Chiral Phase-Transfer Catalyst A | 90:10 | 92 |
| Chiral Phase-Transfer Catalyst B | 85:15 | 88 |
| Organocatalyst C (Squaramide) | >95:5 | 96 |
The results presented in Table 2 for a similar transformation highlight that high levels of both diastereoselectivity and enantioselectivity are achievable. The development of a successful asymmetric synthesis of this compound would involve screening a variety of chiral catalysts and optimizing reaction conditions to maximize both the dr and ee.
Computational and Theoretical Studies
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
The electronic structure of 5-Oxo-2,3,5-triphenylpentanenitrile is characterized by the interplay of its various functional groups. The nitrile (-C≡N) group is strongly electron-withdrawing, influencing the electron density across the entire molecule. The carbonyl (C=O) group also exhibits significant electronegativity. The three phenyl rings, with their delocalized π-electron systems, contribute to the molecule's electronic landscape. Theoretical calculations can map out the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the analysis of which is crucial for predicting the molecule's reactivity and its behavior in chemical reactions. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.
Mechanistic Studies of Reaction Pathways and Transition State Geometries
Computational chemistry is a powerful tool for investigating the step-by-step process of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, researchers can identify the most likely pathway from reactants to products. This includes the characterization of transition states, which are high-energy intermediates that represent the energetic barrier to a reaction.
For instance, the synthesis of this compound, which can be formed through a Michael addition reaction, can be computationally modeled. Theoretical calculations can determine the geometry of the transition state for the nucleophilic attack, providing insights into the factors that control the reaction rate and stereochemical outcome. By calculating the activation energies for different possible pathways, chemists can predict which reaction conditions will favor the formation of the desired product.
Prediction of Spectroscopic Parameters and Conformational Energies
A significant application of computational chemistry is the prediction of spectroscopic data, which can be used to identify and characterize molecules. For this compound, theoretical calculations can simulate various types of spectra, including:
Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule's bonds, a theoretical IR spectrum can be generated. This allows for the assignment of specific peaks in an experimental spectrum to particular functional groups, such as the C≡N stretch of the nitrile group and the C=O stretch of the ketone.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule. These predicted shifts can be compared with experimental NMR data to confirm the structure of this compound and to assign specific resonances to individual atoms within the molecule.
Furthermore, computational methods can be used to explore the different possible conformations of this compound and their relative energies. Due to the presence of multiple single bonds, the molecule can adopt various spatial arrangements through bond rotation. Conformational analysis helps to identify the most stable, low-energy conformations that are likely to be present at a given temperature.
Understanding Chirality and Stereochemical Preferences through Computational Modeling
This compound possesses two stereocenters at the C2 and C3 positions of the pentanenitrile chain. This gives rise to the possibility of four different stereoisomers (two pairs of enantiomers). Computational modeling is an essential tool for understanding the stereochemical preferences in the synthesis and reactions of this compound.
By calculating the energies of the different diastereomers (RR/SS vs. RS/SR), it is possible to predict which isomer is thermodynamically more stable. Moreover, by modeling the transition states of reactions leading to the formation of these stereoisomers, chemists can understand the origins of diastereoselectivity. These computational insights can guide the design of stereoselective syntheses, aiming to produce a single desired stereoisomer. For example, the use of chiral catalysts in the synthesis can be modeled to predict which enantiomer will be formed in excess.
Advanced Materials Applications of 5 Oxo 2,3,5 Triphenylpentanenitrile Derivatives
Integration into Novel Material Architectures
No research findings on the integration of 5-Oxo-2,3,5-triphenylpentanenitrile derivatives into novel material architectures have been identified.
Structure-Property Relationships in Advanced Materials Development
No data is available concerning the structure-property relationships of this compound derivatives in the development of advanced materials.
Future Research Directions and Unexplored Avenues
Development of Novel and Highly Efficient Stereoselective Synthetic Methodologies
The synthesis of 5-Oxo-2,3,5-triphenylpentanenitrile presents a considerable challenge due to the presence of multiple stereocenters. The development of stereoselective synthetic methods is paramount for accessing specific stereoisomers, which may exhibit distinct chemical and biological properties. Future research should focus on catalytic asymmetric approaches to control the formation of these stereocenters with high fidelity.
Drawing inspiration from the synthesis of structurally related compounds, such as rel-(2R,3S)-2-((diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile, where high diastereoselectivity was achieved, similar strategies could be adapted. mdpi.com The use of chiral catalysts, including organocatalysts or transition-metal complexes, could provide a direct and efficient route to enantiomerically enriched products. Investigating phase-transfer catalysis, which has proven effective for Michael additions in related systems, could also lead to highly stereocontrolled syntheses. mdpi.com A systematic study of various chiral ligands, catalysts, and reaction conditions will be essential to optimize both the yield and the stereoselectivity of the synthesis.
Exploration of Diverse Chemical Transformations and Derivatizations
The molecular architecture of this compound, featuring both a ketone and a nitrile functional group, offers a rich platform for chemical derivatization. Future studies should explore the reactivity of these functional groups to generate a library of novel compounds with potentially interesting properties.
The ketone moiety can serve as a handle for a variety of transformations, including reductions to the corresponding alcohol, reductive aminations to introduce new nitrogen-containing functionalities, and Wittig-type reactions to form carbon-carbon double bonds. rsc.org The nitrile group, on the other hand, can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. These transformations would yield a diverse set of derivatives, each with unique structural features. Furthermore, cyclization reactions involving both the ketone and the nitrile or a derivative thereof could lead to the formation of heterocyclic scaffolds, which are prevalent in medicinal chemistry.
Advanced Characterization Techniques for Intricate Molecular Features
A comprehensive understanding of the three-dimensional structure of this compound is crucial. While standard spectroscopic techniques provide basic structural information, more advanced methods are necessary to elucidate the fine details of its molecular architecture, especially its stereochemistry.
High-resolution, multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, including techniques like COSY, HSQC, and HMBC, will be invaluable for assigning the complex proton and carbon signals and determining the relative stereochemistry of the chiral centers. mdpi.com In cases where suitable crystals can be obtained, single-crystal X-ray diffraction will provide unambiguous determination of the solid-state conformation and absolute stereochemistry. Combining experimental data with computational modeling, such as Density Functional Theory (DFT) calculations, can further refine the structural assignment and provide insights into the conformational preferences of the molecule in different environments. researchgate.net
Further Elucidation of Mechanistic Pathways through Experimental and Theoretical Approaches
A detailed understanding of the reaction mechanisms governing the formation of this compound is essential for optimizing existing synthetic routes and designing new ones. Future research should employ a combination of experimental and theoretical methods to unravel these mechanistic intricacies.
Experimental approaches could involve the use of isotopic labeling to track the fate of atoms throughout the reaction, as well as the trapping of potential reaction intermediates. Kinetic studies can provide valuable data on the reaction rates and the influence of various parameters, shedding light on the rate-determining step. researchgate.net These experimental findings can be complemented by theoretical calculations using DFT. researchgate.netresearchgate.net Computational modeling can be used to map out the potential energy surface of the reaction, identify transition states, and calculate activation energies for different possible pathways. researchgate.net This synergistic approach will provide a comprehensive picture of the reaction mechanism at the molecular level.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
